3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol
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Overview
Description
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a complex organic compound that features a boronic ester group, a trifluoromethyl group, and a phenol moiety
Preparation Methods
The synthesis of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol typically involves the formation of the boronic ester group through a reaction between a phenol derivative and a boronic acid or boronic ester precursor. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain biological targets, thereby modulating their activity.
Comparison with Similar Compounds
Compared to other similar compounds, 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol stands out due to its unique combination of functional groups. Similar compounds include:
Phenylboronic acid: Lacks the trifluoromethyl group and has different reactivity and applications.
Trifluoromethylphenol: Lacks the boronic ester group and has different chemical properties and uses.
Boronic esters with different substituents: These compounds may have varying reactivity and applications depending on the nature of the substituents.
Properties
Molecular Formula |
C14H18BF3O3 |
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Molecular Weight |
302.10 g/mol |
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H18BF3O3/c1-8-6-9(14(16,17)18)7-10(19)11(8)15-20-12(2,3)13(4,5)21-15/h6-7,19H,1-5H3 |
InChI Key |
HVRDGWNRSZJAMJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(F)(F)F)O |
Origin of Product |
United States |
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